

A Comparative Guide to Spectral Databases for 2,5-Dimethylpyridine

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| Compound of Interest | | |
|----------------------|----------------------|-----------|
| Compound Name: | 2,5-Dimethylpyridine | |
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For researchers, scientists, and professionals in drug development, access to accurate and comprehensive spectral data is paramount for the identification, characterization, and quality control of chemical compounds. This guide provides a comparative analysis of prominent spectral databases for **2,5-Dimethylpyridine**, a key heterocyclic building block in various chemical syntheses. The comparison focuses on data availability and key spectral features across Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹3C-NMR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Data Presentation

The following tables summarize the spectral data for **2,5-Dimethylpyridine** obtained from the Spectral Database for Organic Compounds (SDBS), the NIST WebBook, and data available through PubChem, which often links to other databases like SpectraBase.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The primary electron ionization (EI) mass spectrum for **2,5**-**Dimethylpyridine** is available from multiple sources.



| Database | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
|--------------------|-----------------------------|-----------------|--|
| NIST WebBook | 107 | 107 | 106 (95), 79 (30), 78 (25), 52 (15), 51 (15) |
| SDBS | 107 | 107 | 106 (96), 79 (31), 78 (25), 52 (16), 51 (15) |
| PubChem (via NIST) | 107 | 107 | 106 (62), 79 (35)[1] |

¹³C-NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Databas e | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | 2-CH₃ (ppm) | 5-CH₃ (ppm) |
|----------------------------------|-------------|-------------|-------------|-------------|-------------|----------------|----------------|
| SDBS | 155.69 | 136.25 | 123.33 | 129.23 | 148.82 | 23.49 | 17.59 |
| PubChe m (Spectra Base) | 155.7 | 136.3 | 123.3 | 129.2 | 148.8 | 23.5 | 17.6 |

¹H-NMR Spectroscopy

Proton NMR spectroscopy reveals details about the hydrogen atoms in a molecule and their chemical environment.



| Database | H3 (ppm, multiplicity, J Hz) | H4 (ppm, multiplicity, J Hz) | H6 (ppm, multiplicity, J Hz) | 2-CH₃ (ppm, multiplicity) | 5-CH₃ (ppm, multiplicity) |
|-------------------------|------------------------------------|------------------------------------|------------------------------------|------------------------------|------------------------------|
| SDBS | 7.33 (d, 7.9) | 6.89 (d, 7.9) | 8.21 (s) | 2.43 (s) | 2.27 (s) |
| PubChem (SpectraBase | 7.34 (d, 7.9) | 6.90 (d, 7.9) | 8.22 (s) | 2.44 (s) | 2.28 (s) |

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

| Database | Key Peaks (cm⁻¹) and Assignments |
|-----------------------|---|
| SDBS | 3050-2850 (C-H stretch), 1600, 1575, 1480 (C=C and C=N ring stretch), 1450, 1380 (C-H bend), 820, 740 (C-H out-of-plane bend) |
| PubChem (SpectraBase) | 2970, 2920 (C-H stretch), 1601, 1576, 1481 (aromatic ring stretch), 1452, 1381 (C-H bend), 822, 741 (C-H out-of-plane bend) |

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the spectral data presented above. Specific parameters may vary slightly between different instruments and laboratories.

Mass Spectrometry (GC-MS)

A sample of **2,5-Dimethylpyridine** is introduced into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities. Upon elution from the GC column, the compound enters the ion source of the MS, where it is ionized by electron impact (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.





Nuclear Magnetic Resonance (NMR) Spectroscopy

A dilute solution of **2,5-Dimethylpyridine** is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. For ¹H-NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C-NMR, a similar process is used, often with proton decoupling to simplify the spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

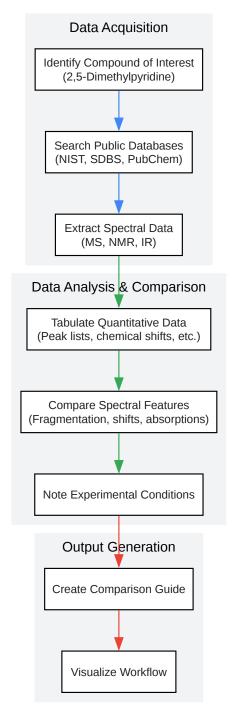
A small amount of liquid **2,5-Dimethylpyridine** is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The sample is then exposed to a beam of infrared radiation, and the instrument measures the amount of light absorbed at each frequency. A Fourier transform is then used to convert the raw data into an infrared spectrum.

Mandatory Visualization

The following diagram illustrates a typical workflow for acquiring and comparing spectral data for a chemical compound like **2,5-Dimethylpyridine** from various databases.



Workflow for Spectral Data Comparison



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Caption: Workflow for acquiring and comparing spectral data.



This guide provides a foundational comparison of spectral data for **2,5-Dimethylpyridine** from key public databases. For critical applications, it is always recommended to acquire experimental data on the specific sample in question to confirm its identity and purity.

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References

- 1. 2,5-Dimethylpyridine | C7H9N | CID 11526 PubChem [pubchem.ncbi.nlm.nih.gov]
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